molecular formula C22H15Cl2N3O6 B11568247 4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11568247
M. Wt: 488.3 g/mol
InChI Key: ZMTOKALIRVHXHX-BRJLIKDPSA-N
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Description

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a synthetic organic compound It is characterized by the presence of a phenyl group substituted with a nitrobenzoate moiety and a dichlorophenoxyacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves multiple steps:

    Formation of 2-(2,4-DICHLOROPHENOXY)ACETAMIDO: This intermediate is synthesized by reacting 2,4-dichlorophenoxyacetic acid with an amine under suitable conditions.

    Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-nitrobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The process includes:

    Raw Material Preparation: Ensuring the purity of 2,4-dichlorophenoxyacetic acid and other reagents.

    Reaction Optimization: Controlling temperature, pressure, and reaction time to maximize yield.

    Purification: Using techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or other strong bases are used.

Major Products

    Reduction of Nitro Group: Produces the corresponding amine derivative.

    Substitution of Dichlorophenoxy Group: Results in various substituted phenoxy derivatives.

Scientific Research Applications

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

    Pathways Involved: Potential pathways include those related to cell growth and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with a similar dichlorophenoxy group.

    4-Nitrobenzoic Acid: Shares the nitrobenzoate moiety.

Uniqueness

4-[(E)-{[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components.

Properties

Molecular Formula

C22H15Cl2N3O6

Molecular Weight

488.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H15Cl2N3O6/c23-16-5-10-20(19(24)11-16)32-13-21(28)26-25-12-14-1-8-18(9-2-14)33-22(29)15-3-6-17(7-4-15)27(30)31/h1-12H,13H2,(H,26,28)/b25-12+

InChI Key

ZMTOKALIRVHXHX-BRJLIKDPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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